Ethanone, 1-(3-cycloocten-1-yl)-
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Overview
Description
Ethanone, 1-(3-cycloocten-1-yl)-: is an organic compound with the molecular formula C10H16O . It is characterized by a cyclooctene ring attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-cycloocten-1-yl)- typically involves the reaction of cyclooctene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(3-cycloocten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(3-cycloocten-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-cycloocten-1-yl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Cyclooctanone: Similar in structure but lacks the double bond present in Ethanone, 1-(3-cycloocten-1-yl)-.
Cyclooctene: Contains the cyclooctene ring but lacks the ethanone group.
Cyclooctanol: The reduced form of cyclooctanone, containing an alcohol group instead of a ketone.
Properties
CAS No. |
32669-00-4 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-[(3Z)-cyclooct-3-en-1-yl]ethanone |
InChI |
InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,10H,2,4,6-8H2,1H3/b5-3- |
InChI Key |
OTAKUJWURRXKOW-HYXAFXHYSA-N |
Isomeric SMILES |
CC(=O)C1CCCC/C=C\C1 |
Canonical SMILES |
CC(=O)C1CCCCC=CC1 |
Origin of Product |
United States |
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